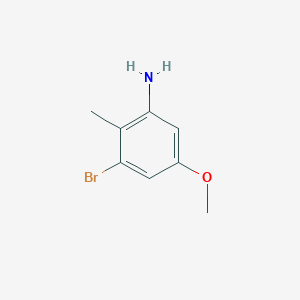

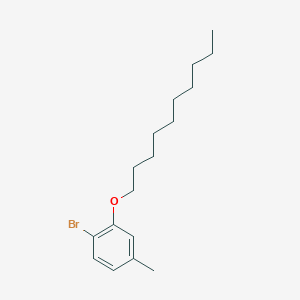

![molecular formula C6H6N2O3 B1401575 Ácido 4,5-dihidro-1H-furo[2,3-c]pirazol-3-carboxílico CAS No. 595610-49-4](/img/structure/B1401575.png)

Ácido 4,5-dihidro-1H-furo[2,3-c]pirazol-3-carboxílico

Descripción general

Descripción

4,5-Dihydro-1H-pyrazole is a nitrogen-containing heterocycle known for its significant role in the field of research and development of therapeutically active agents . It’s a core component of numerous drugs with diverse activities . The pyrazole ring is often modified as 4,5-dihydro-1H-pyrazoles, also known as 2-pyrazolines .

Synthesis Analysis

The synthesis of 4,5-Dihydro-1h-pyrazole-3-carboxylic acid involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes has been used for the preparation of pyridylchalcones .Molecular Structure Analysis

The molecular structure of 4,5-Dihydro-1H-pyrazole includes an endocyclic double bond . Compared to pyrazoles, pyrazolines are stronger bases, less stable, and behave more like unsaturated heterocycles . All the atoms but C5 of the pyrazoline ring adopt a planar system .Chemical Reactions Analysis

4,5-Dihydro-1H-pyrazoles are known to undergo catalytic hydrogenation to pyrazolines . These electron-rich nitrogen heterocycles can be subjected to oxidation or reduction . On reduction, 2-pyrazolines either yield pyrazolidines or undergo ring cleavage .Physical And Chemical Properties Analysis

4,5-Dihydro-1H-pyrazoles are colorless liquids with a boiling point in the range of 120–150°C . They are insoluble in water but soluble in propylene glycol due to their lipophilic character .Aplicaciones Científicas De Investigación

Actividad antiproliferativa

Este compuesto ha sido estudiado por su potencial para inhibir la proliferación de células cancerosas. Derivados de pirazol similares se han sintetizado y evaluado contra líneas celulares de cáncer humano, como carcinoma laríngeo, adenocarcinoma de pulmón y cáncer cervical .

Inhibición de la tirosina quinasa EGFR

Se han descubierto derivados de compuestos de pirazol como inhibidores de la tirosina quinasa EGFR, que podrían utilizarse como posibles compuestos líderes contra las células cancerosas .

Agentes antioxidantes y antimicrobianos

Se ha informado que los derivados de pirazol poseen propiedades antioxidantes y antimicrobianas, que son valiosas en el desarrollo de nuevos agentes terapéuticos .

Síntesis de azachalconas

Se han utilizado derivados de pirazol basados en compuestos de 3-acetilo en la síntesis de azachalconas, que son una clase de compuestos con diversas actividades biológicas .

Síntesis regioselectiva

El andamiaje de pirazol se ha utilizado en procesos de síntesis regioselectiva para crear pirazoles sustituidos específicos con las propiedades deseadas .

Modificación en 2-pirazolinas

Los investigadores han modificado el anillo de pirazol en 4,5-dihidro-1H-pirazoles, comúnmente conocidos como 2-pirazolinas, que son andamiajes importantes en la química medicinal .

Direcciones Futuras

The future directions for 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid could involve further exploration of its diverse biological activities and the development of new synthetic techniques . The presence of a pyridine core in the molecule increases bioavailability, suggesting potential applications in drug discovery .

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s suggested that the compound might interact with its targets, leading to changes in cellular processes . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also influence multiple biochemical pathways.

Result of Action

One study suggests that similar compounds may have cytotoxic activity against cancer cell lines . This suggests that 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid may also have potential antiproliferative effects.

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of similar compounds .

Análisis Bioquímico

Biochemical Properties

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to inhibition of the enzyme, affecting neurotransmission. Additionally, 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid has shown potential interactions with proteins involved in oxidative stress pathways, influencing the levels of reactive oxygen species and antioxidant responses .

Cellular Effects

The effects of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been reported to exhibit cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid can affect cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its binding to acetylcholinesterase results in the inhibition of the enzyme, thereby affecting cholinergic neurotransmission . Additionally, 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid can modulate gene expression by interacting with transcription factors and influencing the transcriptional activity of target genes. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid has been observed to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as anticancer activity and modulation of neurotransmission . At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity. Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications.

Metabolic Pathways

4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid can also affect metabolic flux and the levels of key metabolites, influencing cellular processes and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid can interact with binding proteins that influence its localization and accumulation within specific cellular compartments. These interactions are crucial for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid plays a significant role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of 4,5-Dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid is essential for understanding its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

4,5-dihydro-2H-furo[2,3-c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-6(10)4-3-1-2-11-5(3)8-7-4/h1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRWSEXDMMDFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=NNC(=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

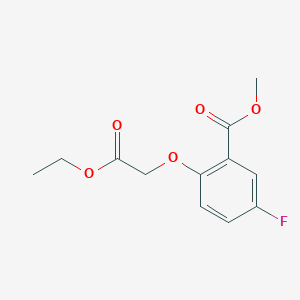

![(2R,3R,4S,5S,6R)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1401499.png)

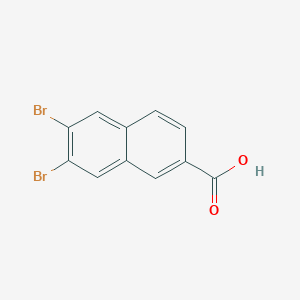

![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)

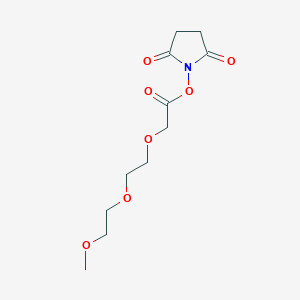

![4-Bromo-4'-[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1401514.png)